[(5-Ethylquinolin-8-yl)oxy]acetonitrile
Description
[(5-Ethylquinolin-8-yl)oxy]acetonitrile is a nitrile-functionalized quinoline derivative. Its structure comprises a quinoline core substituted with an ethyl group at the 5-position and an acetonitrile moiety linked via an ether bond at the 8-position. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by the quinoline and nitrile groups, which can modulate biological activity and synthetic utility.
Properties
CAS No. |
88757-31-7 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(5-ethylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-10-5-6-12(16-9-7-14)13-11(10)4-3-8-15-13/h3-6,8H,2,9H2,1H3 |
InChI Key |
LKVZCXXHTBKDCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=NC2=C(C=C1)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-ethylquinoline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-((5-Ethylquinolin-8-yl)oxy)acetonitrile follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-Ethylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with carboxylic acid or aldehyde functional groups.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications:
1. Chemistry:
- Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds with varied functionalities.
2. Biology:
- Antimicrobial Properties: Research indicates that [(5-Ethylquinolin-8-yl)oxy]acetonitrile exhibits significant antimicrobial activity against resistant bacterial strains. Case studies have shown effective inhibition of growth in multi-drug resistant bacteria.
- Anticancer Activity: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells with minimal toxicity to normal cells. This suggests potential for further development as an anticancer agent.
3. Medicine:
- Pharmaceutical Intermediate: Ongoing research is exploring its role as an intermediate in drug development, particularly for conditions requiring targeted therapeutic strategies. Its unique structure may enhance bioactivity against specific molecular targets .
4. Industry:
- Material Production: The compound is utilized in producing materials with specific electronic and optical properties, which are essential in various industrial applications.
Anticancer Efficacy
- Objective: Evaluate the anticancer effects in breast cancer models.
- Results: Significant induction of apoptosis was observed in cancer cells treated with this compound, with minimal effects on normal cells.
Antimicrobial Efficacy
- Objective: Assess antimicrobial efficacy against resistant bacterial strains.
- Results: The compound showed effective inhibition of growth in multi-drug resistant strains, demonstrating its potential as a therapeutic agent against infections that are difficult to treat.
Mechanism of Action
The mechanism of action of 2-((5-Ethylquinolin-8-yl)oxy)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound’s structural analogs differ primarily in the substituent at the quinoline 5-position and/or the nitrile-linked group. Three notable analogs include:
2-((5-Nitroquinolin-8-yl)oxy)acetonitrile (CAS 88757-90-8): Features a nitro (-NO₂) group at the 5-position .
[(5-Methylquinolin-8-yl)oxy]acetonitrile (CAS 88757-28-2): Substituted with a methyl (-CH₃) group at the 5-position .
2-((5-Nitroquinolin-8-yl)oxy)ethyl acetate (CAS 42322-31-6): Includes an ethyl acetate ester instead of acetonitrile .
Table 1: Comparative Properties of [(5-Ethylquinolin-8-yl)oxy]acetonitrile and Analogs
Physicochemical and Reactivity Comparisons
- Electronic Effects: The ethyl group in this compound is electron-donating, enhancing the quinoline ring’s electron density. This may improve stability in oxidative conditions compared to the nitro-substituted analog . The nitro group in 2-((5-Nitroquinolin-8-yl)oxy)acetonitrile is strongly electron-withdrawing, increasing electrophilicity at the nitrile group and making it more reactive in nucleophilic additions .
- Synthetic Utility: The methyl analog (CAS 88757-28-2) is synthesized via nucleophilic substitution reactions similar to those in (e.g., coupling of 8-hydroxyquinoline derivatives with haloacetonitriles) . Nitro-substituted analogs may require controlled conditions due to their higher reactivity, as seen in for borylation reactions of nitrile-containing substrates .
Biological Activity
[(5-Ethylquinolin-8-yl)oxy]acetonitrile is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented as follows:
This structure features a quinoline moiety, which is known for its diverse biological activities. The presence of the ethyl group at the 5-position and the acetonitrile group contributes to its unique properties.
1. Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a quinoline scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have shown that derivatives similar to this compound demonstrate IC50 values ranging from 0.59 to 1.52 µM against leukemia cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases, leading to cell death .
2. Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties:
- Spectrum of Activity : Compounds in this class have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, some 5,8-quinolinedione derivatives have shown effectiveness against multidrug-resistant strains of bacteria .
- Research Findings : In vitro studies have indicated that these compounds can inhibit bacterial growth by disrupting cellular processes or damaging DNA .
3. Antimalarial Activity
The antimalarial potential of quinoline derivatives is well-documented:
- Efficacy Against Malaria : Compounds similar to this compound have been tested against Plasmodium falciparum, with some derivatives showing promising results in both in vitro and in vivo models .
- Mechanism : The antimalarial action is often attributed to interference with heme polymerization and inhibition of parasite growth during the erythrocytic stage .
Table 1: Biological Activities of Quinoline Derivatives
| Compound | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| This compound | Anticancer | 0.59 - 1.52 | Leukemia Cells |
| 5,8-Quinolinedione Derivative | Antimicrobial | 2.0 - 10.0 | Multidrug-resistant Bacteria |
| Quinoline Derivative | Antimalarial | 13.57 - 11.16 | Plasmodium falciparum (CQ-resistant) |
Case Studies and Research Findings
Several studies have highlighted the efficacy of quinoline derivatives:
- Anticancer Efficacy : A study by Ryu et al. synthesized a series of arylamine derivatives based on the quinoline scaffold, demonstrating significant cytotoxic effects in lung cancer cell lines with IC50 values around 5 µM .
- Antimicrobial Properties : Research on quinoline-based biaryls indicated moderate to high activity against breast cancer protein targets, suggesting potential for broader applications in cancer therapy .
- Antimalarial Research : A novel series of aminoquinoline derivatives showed enhanced activity against chloroquine-resistant malaria strains, indicating a pathway for developing new antimalarial drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
